molecular formula C10H11ClN2O3 B14157325 N-[(4-chlorophenyl)carbamoyl]-L-alanine CAS No. 185333-13-5

N-[(4-chlorophenyl)carbamoyl]-L-alanine

Cat. No.: B14157325
CAS No.: 185333-13-5
M. Wt: 242.66 g/mol
InChI Key: NPBMFLBWLQUVAV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)carbamoyl]-L-alanine is a chemical compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)carbamoyl]-L-alanine typically involves the reaction of 4-chloroaniline with L-alanine in the presence of a coupling agent. One common method is the use of carbamoylation reactions, where the 4-chloroaniline is first converted to its isocyanate derivative, which then reacts with L-alanine to form the desired product . The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale carbamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations . The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)carbamoyl]-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamoyl]-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)carbamoyl]-L-alanine is unique due to its specific combination of the 4-chlorophenyl group and L-alanine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

185333-13-5

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11ClN2O3/c1-6(9(14)15)12-10(16)13-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,14,15)(H2,12,13,16)/t6-/m0/s1

InChI Key

NPBMFLBWLQUVAV-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.